4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride
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Overview
Description
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a carbonyl chloride group at the 7th position of the benzoxazine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride typically involves the reaction of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The reaction can be represented as follows:
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine+Thionyl chloride→4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride+SO2+HCl
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-methanol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and specific catalysts or bases to facilitate the reactions.
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various benzoxazine derivatives, which are valuable in the development of advanced materials such as polybenzoxazines.
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their applications.
Comparison with Similar Compounds
Similar compounds to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride include:
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile: This compound has a carbonitrile group instead of a carbonyl chloride group, which affects its reactivity and applications.
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride:
The uniqueness of this compound lies in its specific reactivity due to the carbonyl chloride group, making it a valuable intermediate in the synthesis of various derivatives.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-12-4-5-14-9-6-7(10(11)13)2-3-8(9)12/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEFRDHZTILJRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383616 |
Source
|
Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-73-9 |
Source
|
Record name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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